molecular formula C3H7ClO B1652635 1-chloro-1-methoxyethane CAS No. 1538-87-0

1-chloro-1-methoxyethane

Cat. No.: B1652635
CAS No.: 1538-87-0
M. Wt: 94.54 g/mol
InChI Key: QWELSYQNDFTISP-UHFFFAOYSA-N
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Description

1-chloro-1-methoxyethane is a chemical compound with the molecular formula C3H7ClO. It is a colorless liquid that belongs to the class of chloroalkyl ethers. This compound is primarily used as an intermediate in organic synthesis and as an alkylating agent.

Preparation Methods

1-chloro-1-methoxyethane can be synthesized through various methods. One common synthetic route involves the reaction of dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst. This method yields a high-purity solution of this compound . Industrial production methods often involve similar processes, utilizing readily available reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

1-chloro-1-methoxyethane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

    Cleavage Reactions: The most common reaction is the cleavage of the C–O bond using strong acids like hydrobromic acid or hydroiodic acid.

Common reagents used in these reactions include strong acids, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions vary but often include alcohols, alkyl halides, and other substituted ethers.

Scientific Research Applications

1-chloro-1-methoxyethane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloro-1-methoxyethane exerts its effects primarily involves its role as an alkylating agent. The chlorine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-carbon bonds. This reactivity makes it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

1-chloro-1-methoxyethane can be compared to other chloroalkyl ethers, such as chloromethyl methyl ether and chloromethyl ethyl ether. While all these compounds share similar reactivity due to the presence of a chlorine atom, this compound is unique in its specific applications and the conditions under which it is used.

Similar compounds include:

Properties

IUPAC Name

1-chloro-1-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO/c1-3(4)5-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWELSYQNDFTISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934819
Record name 1-Chloro-1-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-87-0
Record name 1-Chloroethylmethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-1-methoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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